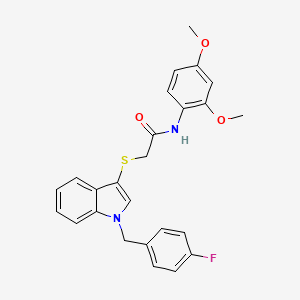![molecular formula C16H11ClN2O4S B2360382 (Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile CAS No. 885188-30-7](/img/structure/B2360382.png)
(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis process involves modifications at both the quinoline and amide domains of the scaffold . The aim of these studies was to further optimize the organic synthesis and structural modification of related compounds to design a suitable synthesis route to get novel compounds by a 1–2 steps reaction .Molecular Structure Analysis
The asymmetric unit of a similar molecule consists of two molecules differing slightly in conformation and in their intermolecular interactions in the solid . The dihedral angle between the benzene and dioxolane rings is 0.20 (7)° in one molecule and 0.31 (7)° in the other . In the crystal, the two molecules are linked into dimers through pairwise C-H…O hydrogen bonds, with these units being formed into stacks by two different sets of aromatic -stacking interactions .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . These compounds have shown inhibition of VEGFR1 with IC 50 values of 2.5 and 1.9 μM, respectively . They also inhibited the VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity .Wissenschaftliche Forschungsanwendungen
Synthesis and Spasmolytic Activities
A study by Naruto et al. (1982) explored the synthesis of various acrylonitrile derivatives, including compounds structurally similar to (Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile. The research focused on their potential spasmolytic activity. The study systematically examined the impact of structural variations on the biological activities of these molecules, identifying several compounds with potent antispasmodic activities in both in vitro and in vivo studies (Naruto et al., 1982).
Molecular Rearrangements and Synthesis Applications
L'abbé et al. (1990) conducted research on molecular rearrangements of triazoles, which are closely related to acrylonitriles. They investigated how the electronic properties of substituents affect the equilibrium of structural isomers, which has applications in the synthesis of various aldehyde derivatives. This study provides insights into the behavior of acrylonitrile derivatives under different conditions, which is relevant for the synthesis and application of (Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile (L'abbé et al., 1990).
Structural Elucidation and Surface Analysis
Naveen et al. (2018) provided detailed structural elucidation of a novel pyrazole derivative, which is structurally similar to the compound . The study utilized techniques like NMR, mass spectral analysis, and X-ray diffraction, offering a comprehensive understanding of the molecular structure and stability. This research can be applied to understand the structural characteristics of similar compounds, including (Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile (Naveen et al., 2018).
Z/E-Isomerism and Crystal Structures
Tammisetti et al. (2018) studied the Z and E isomers of a related acrylonitrile compound, focusing on their crystal structures and intermolecular interactions. This research is vital for understanding the isomerism and stability of similar compounds, which includes the compound (Tammisetti et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Future research could focus on further optimizing the organic synthesis and structural modification of related compounds to design a suitable synthesis route to get novel compounds by a 1–2 steps reaction . Additionally, the ability of these compounds to display dual inhibition of VEGFR and P-gp efflux pumps demonstrates the promise of this scaffold for its development as multi-drug resistance-reversal agents .
Eigenschaften
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-ylamino)-2-(4-chlorophenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S/c17-11-1-4-13(5-2-11)24(20,21)14(8-18)9-19-12-3-6-15-16(7-12)23-10-22-15/h1-7,9,19H,10H2/b14-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYLDGNGPNWWIC-ZROIWOOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2360299.png)

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2360304.png)
![1-(2-Chlorophenyl)-3-(4-fluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2360306.png)


![3-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B2360310.png)
![6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2360311.png)
![3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one](/img/structure/B2360312.png)

![1-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2360315.png)

![4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360318.png)
